

Apixaban-13C,d3 chemical structure and properties

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An In-depth Technical Guide to Apixaban-13C,d3

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Apixaban-13C,d3**, an isotopically labeled form of the direct Factor Xa inhibitor, Apixaban. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Structure and Physicochemical Properties

Apixaban-13C,d3 is a synthetic derivative of Apixaban where one carbon atom is replaced by its heavy isotope, Carbon-13 (¹³C), and three hydrogen atoms are substituted with deuterium (d3). This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Apixaban in various biological matrices.

Table 1: Chemical and Physical Properties of Apixaban-13C,d3



Property	Value	Reference
Formal Name	4,5,6,7-tetrahydro-1-[4- (methoxy-13C-d3)phenyl]-7- oxo-6-[4-(2-oxo-1- piperidinyl)phenyl]-1H- pyrazolo[3,4-c]pyridine-3- carboxamide	[1]
CAS Number	1261393-15-0	[1][2]
Molecular Formula	C24[¹³ C]H22D3N5O4	[1][2]
Molecular Weight	463.5 g/mol	[1][2]
Appearance	White to Off-White Solid	[2]
Purity	≥95% (HPLC)	[3][4][5]
Isotopic Enrichment	≥99% deuterated forms (d1-d3)	[1]
Storage Temperature	2-8°C Refrigerator or -20°C	[2][5]

Table 2: Solubility of Apixaban-13C,d3

Solvent	Solubility	Reference
DMF	3 mg/mL	[1]
DMSO	5 mg/mL	[1]
Methanol	Slightly Soluble	[1]

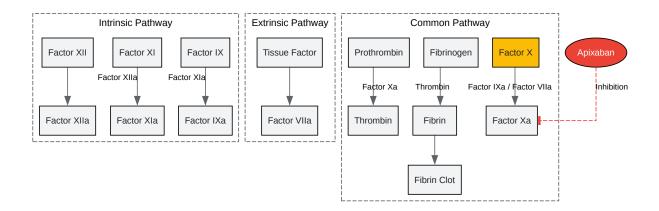
Mechanism of Action of Apixaban

Apixaban-13C,d3 shares the same mechanism of action as its unlabeled counterpart, Apixaban. Apixaban is a potent, orally bioavailable, reversible, and highly selective direct inhibitor of Factor Xa (FXa).[6][7] By binding to the active site of FXa, Apixaban blocks its role in the coagulation cascade, thereby inhibiting the conversion of prothrombin to thrombin.[7][8] This leads to a reduction in thrombin generation and, consequently, the prevention of thrombus formation.[9][10] Apixaban is effective against both free FXa in the plasma and FXa bound



within the prothrombinase complex.[7][10] Unlike indirect anticoagulants, its activity is independent of antithrombin III.[9][10]

The inhibition of Factor Xa by Apixaban is a critical step in the coagulation cascade. The diagram below illustrates this mechanism.

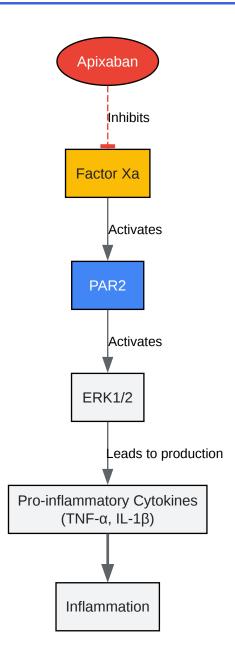


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Apixaban's inhibition of Factor Xa in the coagulation cascade.

Beyond its anticoagulant effects, Apixaban has demonstrated modulatory effects on inflammatory signaling pathways. Factor Xa can activate Protease-Activated Receptor 2 (PAR2), leading to downstream signaling that promotes inflammation. By inhibiting FXa, Apixaban can attenuate this pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]





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Apixaban's role in modulating inflammatory signaling.

Experimental Protocols and Applications

Apixaban-13C,d3 is primarily intended for use as an internal standard in analytical chemistry for the quantification of Apixaban in biological samples.[1][6] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).



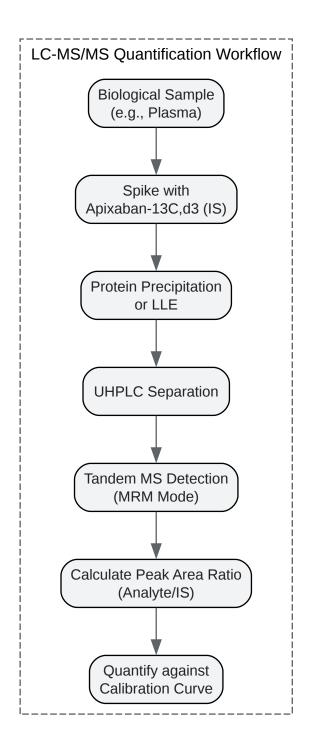
General Protocol for Quantification of Apixaban using LC-MS/MS

A typical workflow for using **Apixaban-13C,d3** as an internal standard involves the following steps:

- Sample Preparation: A known concentration of Apixaban-13C,d3 is spiked into the biological matrix (e.g., plasma, urine) containing the unknown concentration of Apixaban. This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.
- Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, often a UHPLC for faster analysis, to separate Apixaban and Apixaban-13C,d3 from other components. A reverse-phase column, such as a C18 or Phenyl column, is commonly used.[12]
- Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Apixaban and Apixaban-13C,d3 in multiple reaction monitoring (MRM) mode.
- Quantification: The peak area ratio of the analyte (Apixaban) to the internal standard
 (Apixaban-13C,d3) is calculated. This ratio is then used to determine the concentration of
 Apixaban in the original sample by comparing it to a calibration curve prepared with known
 concentrations of Apixaban and a constant concentration of the internal standard.

The diagram below outlines this experimental workflow.





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Workflow for quantification using an internal standard.

Pharmacokinetic Properties of Apixaban

While pharmacokinetic studies would be performed on the unlabeled drug, the data is crucial for designing analytical methods where **Apixaban-13C,d3** would be used.



Table 3: Pharmacokinetic Parameters of Apixaban

Parameter	Value	Reference
Bioavailability	~50%	[9][10]
Time to Peak (Tmax)	~3–4 hours	[10]
Protein Binding	~87-94%	[9][10]
Metabolism	Primarily via CYP3A4; lesser extent by other CYPs	[9][10]
Half-life	~12 hours	[10]
Excretion	~27% renal, remainder via fecal/biliary routes	[9][10]

Conclusion

Apixaban-13C,d3 is an essential tool for the accurate and precise quantification of Apixaban in preclinical and clinical research. Its chemical and physical properties are well-defined, and its application as an internal standard in LC-MS/MS methods is critical for robust bioanalytical assays. A thorough understanding of Apixaban's mechanism of action and pharmacokinetics is vital for the proper design and interpretation of studies utilizing this stable isotope-labeled standard.

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